molecular formula C6H14IN3O B1430398 N-(oxan-4-yl)guanidine hydroiodide CAS No. 1444183-64-5

N-(oxan-4-yl)guanidine hydroiodide

Cat. No.: B1430398
CAS No.: 1444183-64-5
M. Wt: 271.1 g/mol
InChI Key: ZIRLEJLMIHVFGM-UHFFFAOYSA-N
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Description

N-(oxan-4-yl)guanidine hydroiodide is a chemical compound with the molecular formula C6H14IN3O. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its guanidine functional group, which is known for its high basicity and ability to form hydrogen bonds.

Preparation Methods

The synthesis of N-(oxan-4-yl)guanidine hydroiodide typically involves the reaction of oxan-4-ylamine with a guanidylating agent in the presence of hydroiodic acid. One common method involves the use of S-methylisothiourea as the guanidylating agent. The reaction is carried out under mild conditions, and the product is purified through recrystallization .

Industrial production methods for guanidines often involve the catalytic guanylation of amines with carbodiimides or the use of transition-metal-catalyzed reactions. These methods are scalable and can produce high yields of the desired product .

Chemical Reactions Analysis

N-(oxan-4-yl)guanidine hydroiodide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-(oxan-4-yl)guanidine oxide.

    Reduction: Reduction reactions can convert the compound into its corresponding amine.

    Substitution: The guanidine group can undergo nucleophilic substitution reactions with various electrophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

N-(oxan-4-yl)guanidine hydroiodide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of guanidine derivatives.

    Biology: The compound is studied for its potential as a DNA minor groove binder and kinase inhibitor.

    Medicine: Research is ongoing into its potential therapeutic applications, including its use as an α2-noradrenaline receptor antagonist.

    Industry: It is used in the production of various pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(oxan-4-yl)guanidine hydroiodide involves its interaction with molecular targets such as DNA and enzymes. The guanidine group can form hydrogen bonds with nucleic acid bases, leading to its potential as a DNA binder. Additionally, the compound’s high basicity allows it to interact with enzyme active sites, inhibiting their activity. These interactions are crucial for its biological effects .

Comparison with Similar Compounds

N-(oxan-4-yl)guanidine hydroiodide can be compared with other guanidine derivatives such as:

This compound is unique due to its specific oxan-4-yl substitution, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(oxan-4-yl)guanidine;hydroiodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N3O.HI/c7-6(8)9-5-1-3-10-4-2-5;/h5H,1-4H2,(H4,7,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIRLEJLMIHVFGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N=C(N)N.I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14IN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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